1-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid
1-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
174740-55-7
VCID:
VC0067200
InChI:
InChI=1S/C44H72N2O5/c1-29(2)31-18-23-44(39(51)45-26-12-10-8-9-11-15-36(48)46-27-13-14-30(28-46)38(49)50)25-24-42(6)32(37(31)44)16-17-34-41(5)21-20-35(47)40(3,4)33(41)19-22-43(34,42)7/h30-35,37,47H,1,8-28H2,2-7H3,(H,45,51)(H,49,50)/t30?,31-,32+,33-,34+,35-,37+,41-,42+,43+,44-/m0/s1
SMILES:
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC(C6)C(=O)O
Molecular Formula:
C44H72N2O5
Molecular Weight:
709.1 g/mol
1-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid
CAS No.: 174740-55-7
Main Products
VCID: VC0067200
Molecular Formula: C44H72N2O5
Molecular Weight: 709.1 g/mol
CAS No. | 174740-55-7 |
---|---|
Product Name | 1-[8-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid |
Molecular Formula | C44H72N2O5 |
Molecular Weight | 709.1 g/mol |
IUPAC Name | 1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C44H72N2O5/c1-29(2)31-18-23-44(39(51)45-26-12-10-8-9-11-15-36(48)46-27-13-14-30(28-46)38(49)50)25-24-42(6)32(37(31)44)16-17-34-41(5)21-20-35(47)40(3,4)33(41)19-22-43(34,42)7/h30-35,37,47H,1,8-28H2,2-7H3,(H,45,51)(H,49,50)/t30?,31-,32+,33-,34+,35-,37+,41-,42+,43+,44-/m0/s1 |
Standard InChIKey | RAWGAUNJKVCURV-RCMWLUAKSA-N |
Isomeric SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC(C6)C(=O)O |
SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC(C6)C(=O)O |
Canonical SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N6CCCC(C6)C(=O)O |
Synonyms | Betulinic acid NH-HepCO-Piperid-COOH deriv. |
PubChem Compound | 463492 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume